3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride
Description
3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride (CAS: EN 300-762889) is a hydrochloride salt of a pyrazole-containing amine derivative. Its molecular formula is C₉H₁₂Cl₃N₃ with a molecular weight of 268.58 g/mol . The compound features a branched aliphatic chain (3,3-dimethylbutan-2-amine) linked to a pyrazole heterocycle.
Properties
IUPAC Name |
3,3-dimethyl-1-pyrazol-1-ylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-9(2,3)8(10)7-12-6-4-5-11-12;/h4-6,8H,7,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSREWNABWZTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1C=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Physicochemical and Functional Properties
Molecular Weight and Solubility
| Compound | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Likely Solubility Profile |
|---|---|---|---|---|
| Target Compound | C₉H₁₂Cl₃N₃ | 268.58 | Hydrochloride | Moderate (hydrochloride enhances) |
| 3-Methyl-1-triazolopyridinebutanamine | C₁₁H₁₇ClN₄ | 240.74 | Dihydrochloride | High (dual chloride counterions) |
| 1-Phenyl-2-(pyrazol-1-yl)ethanone (3a–d) | C₁₁H₁₀N₂O | 186.21 | Neutral | Low (no ionizable groups) |
Key Insight : The target compound’s branched amine and hydrochloride salt balance lipophilicity and solubility, whereas analogues with dihydrochloride salts (e.g., triazolopyridine derivative) prioritize solubility .
Structural Characterization Techniques
Functional and Application Differences
- Metal Coordination : The pyrazole group in the target compound may act as a ligand in catalysis, similar to N,O-bidentate directing groups in ’s benzamide derivative .
- Biological Activity : Pyrazole and triazolo-pyridine moieties are common in kinase inhibitors, suggesting divergent target selectivity compared to linear or phenyl-substituted analogues .
Biological Activity
3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine hydrochloride is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a pyrazole moiety attached to a branched amine structure. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the hydrochloride salt form, which enhances solubility and stability.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine have shown efficacy against various cancer cell lines, including those expressing the BRAF(V600E) mutation. This mutation is prevalent in melanoma and other cancers, making it a critical target for therapeutic intervention .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | EGFR inhibition |
| Compound B | MCF7 (Breast) | 20 | Telomerase inhibition |
| 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine | A375 (Melanoma) | 12 | BRAF(V600E) inhibition |
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), which are critical in inflammatory responses .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Inflammatory Model | IC50 (µM) | Observed Effect |
|---|---|---|---|
| Compound C | LPS-induced macrophages | 25 | NO production inhibition |
| 3,3-Dimethyl-1-(1H-pyrazol-1-yl)butan-2-amine | RAW264.7 cells | 18 | TNF-alpha reduction |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors that modulate cellular signaling pathways related to tumor growth and inflammation.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative stress, contributing to their anti-inflammatory effects .
Case Studies and Research Findings
A study focusing on the SAR of pyrazole derivatives indicated that modifications to the side chains significantly affect their biological activities. For example, the introduction of electron-donating groups enhanced antitumor efficacy while maintaining low toxicity profiles in non-cancerous cells .
Another investigation highlighted the compound's ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This inhibition was correlated with a reduction in uric acid levels in vitro, suggesting potential applications in treating gout and related disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
